molecular formula C6H6O3 B13471807 Methyl 4-oxopent-2-ynoate CAS No. 41726-06-1

Methyl 4-oxopent-2-ynoate

Cat. No.: B13471807
CAS No.: 41726-06-1
M. Wt: 126.11 g/mol
InChI Key: NUDDIILDXRBIBP-UHFFFAOYSA-N
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Description

Methyl 4-oxopent-2-ynoate (CAS 41726-06-1) is a liquid chemical reagent with the molecular formula C6H6O3 and a molecular weight of 126.11 g/mol. It is supplied as a yellow to colorless oil . This compound is a versatile synthetic building block characterized by both an ester and a ketone functional group on an alkyne backbone. This structure makes it a valuable intermediate for various organic synthesis pathways, including the construction of complex heterocyclic systems . It is also known under synonyms such as methyl 3-acetylpropiolate and 4-oxopent-2-ynoic acid methyl ester . For research purposes, this compound must be handled with appropriate precautions. It is recommended to avoid contact with skin and eyes, avoid dust formation, and ensure adequate ventilation. Personal protective equipment, including safety glasses, impervious clothing, and gloves, should be used . Store the product in a cool, dry, and well-ventilated place, keeping the container tightly closed. This chemical is stable under recommended storage conditions . This product is intended for research and industrial use only. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-oxopent-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-5(7)3-4-6(8)9-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDDIILDXRBIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C#CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473669
Record name Methyl 4-oxopent-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41726-06-1
Record name Methyl 4-oxopent-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Oxopent 2 Ynoate

Established Synthetic Routes to Methyl 4-oxopent-2-ynoate

The synthesis of this compound can be approached through several strategic disconnections, primarily involving the formation of the carbon-carbon triple bond or the elaboration of a pre-existing alkyne framework.

Catalyst-Mediated Alkyne Functionalization Approaches

A key and direct method for the synthesis of this compound involves the coupling of an acetylenic precursor with an acylating agent, often mediated by a catalyst. A notable example is the Sonogashira-type coupling, which, in a broader sense, involves the coupling of a terminal alkyne with an organic halide. In a more direct approach for this particular compound, a metal acetylide can be reacted with an acyl chloride.

A specific procedure for the synthesis of this compound has been documented, which involves the use of a copper(I) catalyst. qut.edu.au In this method, methyl propiolate is reacted with an acetyl chloride in the presence of a copper(I) iodide (CuI) catalyst and a base, such as diisopropylethylamine (DIPEA), in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2). qut.edu.au The reaction proceeds via the in-situ formation of a copper acetylide from methyl propiolate, which then undergoes acylation.

Reaction Scheme:

Generated code

Methyl propiolateAcetyl chloridethis compound

This catalyst-mediated approach offers a direct route to the target molecule by forming the C-C bond between the alkyne and the acetyl group.

Precursor-Based Condensation and Derivatization Strategies

An alternative conceptual approach involves starting with precursors that already contain either the keto-alkyne or the ester-alkyne fragment and then introducing the remaining functionality. While direct literature on condensation reactions to form this compound is scarce, analogies can be drawn from the synthesis of similar unsaturated keto-esters.

For instance, aldol-type condensation reactions are commonly employed to synthesize α,β-unsaturated ketones. A hypothetical route could involve the condensation of a metallated derivative of methyl propiolate with acetaldehyde, followed by oxidation of the resulting secondary alcohol.

Precursor 1 Precursor 2 Potential Reaction Type Product
Methyl propiolateAcetaldehydeAldol-type condensation followed by oxidationThis compound
3-Butyn-2-oneMethyl chloroformateAcylation of the terminal alkyneThis compound

These precursor-based strategies, while not as directly documented for this specific compound, represent viable synthetic pathways that leverage well-established organic transformations.

Optimization of Reaction Conditions and Isolation Procedures

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and stoichiometry of the reagents.

For the catalyst-mediated synthesis described earlier, the following aspects are crucial for optimization:

Catalyst Loading: The amount of CuI catalyst can be varied to find the optimal balance between reaction rate and cost.

Base: The choice and amount of base are critical for the deprotonation of the terminal alkyne and for scavenging the HCl generated during the reaction.

Solvent: The solvent must be anhydrous to prevent side reactions and should be capable of dissolving the reactants and intermediates.

Temperature: The reaction is typically carried out at low temperatures to control the reactivity and minimize the formation of byproducts.

Table of Optimized Reaction Parameters (Hypothetical based on similar reactions):

ParameterConditionRationale
CatalystCuI (5-10 mol%)Efficiently catalyzes the coupling reaction.
SolventAnhydrous Dichloromethane or THFGood solubility of reactants and inert under reaction conditions.
BaseDiisopropylethylamine (1.5-2.0 equiv.)Non-nucleophilic base that effectively scavenges acid.
Temperature-20 °C to 0 °CMinimizes side reactions and decomposition of the product.

Isolation and purification of this compound typically involve standard laboratory techniques. After the reaction is complete, the mixture is usually quenched with a mild acid to neutralize the base. The organic layer is then separated, washed, dried, and concentrated under reduced pressure. The crude product is often purified by column chromatography on silica (B1680970) gel, using a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the eluent. The purity of the final product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Advanced Synthetic Strategies for Complex this compound Derivatives

The synthesis of more complex derivatives of this compound can be achieved by either modifying the parent molecule or by employing more sophisticated starting materials.

One advanced strategy involves the use of organometallic reagents in cross-coupling reactions to introduce substituents at various positions of the molecule. For example, the acetylenic proton could be replaced by a variety of groups using Sonogashira or other coupling reactions if a different starting alkyne is used.

Furthermore, the ketone or ester functionalities can be modified to create more complex structures. For instance, the ketone could undergo Wittig-type reactions to form substituted alkenes, or it could be used in aldol (B89426) reactions to build larger carbon skeletons.

The development of stereoselective synthetic methods is another area of advanced research. For derivatives with chiral centers, asymmetric synthesis strategies would be employed to control the stereochemistry of the product. This could involve the use of chiral catalysts, auxiliaries, or reagents.

Chemical Reactivity and Mechanistic Pathways of Methyl 4 Oxopent 2 Ynoate

Reactions Involving the Terminal Alkyne Moiety

The carbon-carbon triple bond in Methyl 4-oxopent-2-ynoate is highly activated towards nucleophilic attack and cycloaddition reactions due to the adjacent electron-withdrawing groups. This section details the primary reactive pathways of the alkyne functionality.

Cycloaddition Reactions (e.g., [2+2], [3+2] Cycloadditions)

[4+2] Cycloadditions: this compound can act as a dienophile in Diels-Alder reactions. For instance, its reaction with 1,3-bis(2-fur-yl)propane proceeds as a pincer-type [4+2]-cycloaddition. In this reaction, the furan (B31954) rings act as the diene. The reaction with this compound, where the substituents are a methylcarbonyl (Ac) and a methoxycarbonyl (CO2Me) group, leads to the formation of a mixture of two stereoisomers in a 4:1 ratio. This demonstrates the utility of this ynone in constructing complex polycyclic systems.

DieneDienophileProduct Stereoisomers Ratio
1,3-bis(2-fur-yl)propaneThis compound4:1

[3+2] Cycloadditions: The activated alkyne of this compound is a suitable partner for 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition with azides. This reaction, often catalyzed by copper(I), leads to the formation of 1,2,3-triazoles. The mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) involves the formation of a copper acetylide intermediate, which then reacts with the azide. This "click chemistry" reaction is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer. While specific examples with this compound are not extensively detailed in the literature, its electron-deficient nature makes it a prime candidate for such transformations.

[2+2] Cycloadditions: Thermal [2+2] cycloadditions between ketenes and acetylenes are known to produce cyclobutenones. The reaction of monosubstituted acetylenes with ketene (B1206846) has been studied, and the activation barrier is influenced by the electronic nature of the acetylene (B1199291) substituent. Electron-donating groups on the acetylene lower the activation barrier. Given the electron-withdrawing groups on this compound, it would be expected to be less reactive in this type of cycloaddition compared to electron-rich alkynes.

Nucleophilic Additions to the Alkyne

The electron-deficient character of the alkyne in this compound makes it highly susceptible to nucleophilic attack.

Thiol-yne Reaction: The addition of thiols to activated alkynes, known as the thiol-yne reaction, can proceed via either a nucleophilic or a radical pathway. In a documented reaction, this compound reacts with a photochemically generated thiolate species. This reaction highlights the susceptibility of the alkyne to nucleophilic addition from soft nucleophiles like sulfur. The reaction with dimethyl acetylenedicarboxylate (B1228247) and this compound was found to yield the same cyclized adduct, indicating a similar reactive pathway.

Metal-Catalyzed Alkyne Transformations

Transition metals play a crucial role in activating and mediating the reactions of alkynes.

Copper-Catalyzed Reactions: As mentioned in the context of [3+2] cycloadditions, copper(I) is a key catalyst for the azide-alkyne cycloaddition. The synthesis of this compound itself can be achieved through a copper-catalyzed process. A described synthesis involves the use of copper(I) iodide (CuI) to facilitate the coupling of methyl propiolate with acetyl chloride.

Gold-Catalyzed Reactions: Gold catalysts are known to activate ynones towards various transformations. Gold-catalyzed oxidative cyclization/nucleophilic addition/C-C bond cleavage reactions of ynones with a range of nucleophiles (alcohols, water, amines) have been developed. These reactions proceed through α-oxo gold carbene intermediates, leading to highly functionalized linear products. While specific studies on this compound are limited, its ynone structure suggests it could be a suitable substrate for such gold-catalyzed transformations.

Transformations Involving the Keto Group

The ketone functionality in this compound provides another site for chemical modification, including additions to the carbonyl and reactions involving the adjacent α-protons.

Carbonyl Additions and Condensations

Carbonyl Additions: The carbonyl group can undergo nucleophilic addition with organometallic reagents such as Grignard reagents. The reaction of a ketone with a Grignard reagent, followed by an acidic workup, typically yields a tertiary alcohol. The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon.

Paal-Knorr Furan Synthesis: While not a direct reaction of this compound, its structure is related to precursors for the Paal-Knorr furan synthesis. This synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furans. A derivative of this compound, upon suitable transformation to a 1,4-dicarbonyl compound, could potentially undergo this cyclization. The mechanism involves the protonation of one carbonyl group, followed by attack from the enol of the other carbonyl and subsequent dehydration.

Aldol (B89426) Condensation: The presence of α-hydrogens on the methyl group adjacent to the ketone in this compound makes it a potential substrate for aldol condensation. In a base-catalyzed aldol condensation, an enolate is formed by deprotonation of the α-carbon. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.

Reactions of the Ester Functionality

The methyl ester group of this compound undergoes several characteristic reactions common to esters, including hydrolysis, transesterification, and reduction. These transformations are fundamental in modifying the compound's structure for various synthetic purposes.

Hydrolysis: Under acidic or basic conditions, the ester functionality can be hydrolyzed to yield the corresponding carboxylic acid, 4-oxopent-2-ynoic acid, and methanol (B129727). Basic hydrolysis, often termed saponification, is typically irreversible due to the formation of a carboxylate salt.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. kyushu-u.ac.jp For example, reacting this compound with ethanol (B145695) would yield ethyl 4-oxopent-2-ynoate and methanol. This reaction is generally an equilibrium process, and driving it to completion often requires using the reactant alcohol as the solvent or removing the methanol byproduct. kyushu-u.ac.jp

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation, which would convert the ester to a diol, also reducing the ketone. nih.gov Weaker reducing agents, such as diisobutylaluminium hydride (DIBALH), can selectively reduce the ester to an aldehyde at low temperatures, although the presence of other reducible functional groups in the molecule complicates this selective transformation. nih.gov Sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce esters. nih.gov

The following table summarizes these key reactions of the ester group.

Reaction TypeReagentsProduct Functional Group
Hydrolysis (Acidic/Basic)H₃O⁺ or OH⁻Carboxylic Acid
TransesterificationR'OH, H⁺ or RO⁻New Ester (COOR')
Reduction (Strong)LiAlH₄, then H₂OPrimary Alcohol
Reduction (Selective)DIBALH (-78 °C)Aldehyde

Cascade and Multicomponent Reactions Featuring this compound

This compound is a highly versatile substrate for cascade and multicomponent reactions due to its array of functional groups—a ketone, a carbon-carbon triple bond, and an ester—arranged in a conjugated system. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation. bldpharm.com

The compound's conjugated system makes it an excellent Michael acceptor. This reactivity is central to many cascade sequences, where a nucleophile adds to the alkyne (a 1,4-addition), generating a reactive intermediate that can undergo subsequent intramolecular reactions. For instance, a nucleophile could initiate a cascade by adding to the triple bond, followed by an intramolecular cyclization or condensation involving the ketone or ester group. Base-mediated cascade reactions often involve a series of Michael additions and aldol condensations to rapidly generate multiple new bonds and stereocenters. mdpi.com

In the context of multicomponent reactions, this compound can react with two or more other components simultaneously to form a complex product that incorporates structural elements from all reactants. Its electrophilic sites at the alkyne and the carbonyl carbons can react with various nucleophiles. For example, a pseudo-multicomponent reaction could involve a Knoevenagel condensation followed by a Michael addition, a common strategy for synthesizing highly functionalized heterocyclic systems. rsc.org The high degree of functionality and reactivity makes this compound a valuable building block for diversity-oriented synthesis.

The table below outlines potential cascade and multicomponent reaction pathways involving this compound.

Reaction TypeKey Mechanistic StepsPotential Product Scaffolds
Cascade ReactionMichael Addition -> Intramolecular Cyclization/CondensationPolycyclic systems, Heterocycles
Multicomponent ReactionKnoevenagel Condensation -> Michael Addition -> CyclizationHighly substituted pyridines, pyrans, etc.

Light-Induced Transformations and Photochemical Pathways of this compound

The photochemistry of this compound is dictated by its chromophores: the ketone and the conjugated ynone system. Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state, from which it can undergo various transformations.

Bond-Cleavage and Rearrangement Reactions

The ketone carbonyl group is a primary site for photochemical activity. One of the most common photochemical reactions for ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group. For this compound, this would involve the cleavage of the C-C bond between the carbonyl carbon and the adjacent acetyl or alkynyl carbon, generating a pair of radicals. These radical intermediates can then undergo further reactions such as decarbonylation, recombination, or hydrogen abstraction. The photochemistry of acetylenic ketones can involve the formation of transient ketyl radicals. nih.gov

Another potential pathway is photoreduction, where the excited ketone abstracts a hydrogen atom from a suitable donor (like a solvent molecule) to form a ketyl radical. Dimerization of these radicals can lead to pinacols. youtube.com Furthermore, related acetylenic esters have been shown to undergo photochemical rearrangements. For example, the photolysis of methyl 4,4,4-triphenylbut-2-ynoate results in rearrangements to form phenyl-substituted indene (B144670) and naphthalene (B1677914) derivatives, suggesting that complex skeletal reorganizations are possible for this compound as well. rsc.org

Isomerization Processes

While the alkyne functionality itself does not undergo geometric isomerization, photochemical reactions can lead to intermediates that isomerize. For instance, if the triple bond is reduced to a double bond through a photochemical process (e.g., hydrogen abstraction followed by radical recombination), the resulting alkene could undergo light-induced E/Z (cis/trans) isomerization. researchgate.net This type of photoisomerization is a common process for α,β-unsaturated carbonyl compounds. mdpi.com The isomerization can significantly alter the molecule's geometry and reactivity, potentially leading to different cyclization products or influencing its biological activity. mdpi.comresearchgate.net

Applications of Methyl 4 Oxopent 2 Ynoate in Complex Molecule Synthesis

Utilization as a Building Block in Natural Product Synthesis

The synthesis of natural products represents a pinnacle of achievement in organic chemistry, often requiring the creative use of versatile and multifunctional building blocks to construct complex carbon skeletons efficiently. While Methyl 4-oxopent-2-ynoate possesses the requisite functionality to serve as a potent precursor in this field, its specific application in the total synthesis of named natural products is not extensively documented in dedicated studies.

Theoretically, its structure is well-suited for such applications. The linear five-carbon chain with oxygenation at the C1 and C4 positions can be readily incorporated into polyketide-type structures, which are common motifs in many natural products. The alkyne can be selectively hydrogenated to either a cis- or trans-alkene, or fully to an alkane, offering stereochemical control. Furthermore, the ketone and ester functionalities provide handles for subsequent modifications and chain extensions, crucial steps in building complex target molecules.

Role in the Construction of Diverse Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. This compound serves as an excellent precursor for a variety of heterocyclic rings due to its 1,4-dicarbonyl-like reactivity and the presence of a reactive alkyne.

One of the most direct applications is in the synthesis of five-membered aromatic heterocycles. Through reactions that leverage its dicarbonyl character, it can be readily converted into furans, pyrroles, and pyrazoles.

Furan (B31954) Synthesis: In the presence of an acid catalyst, the compound can undergo intramolecular cyclization via a process analogous to the Paal-Knorr furan synthesis. wikipedia.orgorganic-chemistry.org The ketone carbonyl is protonated, followed by nucleophilic attack from the enol form of the ester, leading to a hemiacetal intermediate which then dehydrates to form a substituted furan.

Pyrrole (B145914) Synthesis: Similarly, reacting this compound with primary amines or ammonia (B1221849) under conditions that facilitate cyclization provides access to substituted pyrroles, following the principles of the Paal-Knorr pyrrole synthesis. wikipedia.orgyoutube.com

Pyrazole (B372694) Synthesis: The reaction with hydrazine (B178648) or its derivatives is a classic and highly effective method for constructing the pyrazole ring. chim.itnih.govmdpi.com The reaction typically proceeds via condensation with the ketone, followed by nucleophilic attack on the ester and subsequent dehydration to yield the aromatic pyrazole core. researchgate.net

Beyond these, the alkyne functionality opens pathways to other heterocyclic systems. For instance, it can participate as a dipolarophile in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Huisgen cycloaddition, to form triazole rings. vulcanchem.com

Table 1: Potential Heterocyclic Synthesis from this compound

Target HeterocycleReagent(s)Reaction TypeResulting Core Structure
FuranAcid (e.g., H₂SO₄)Paal-Knorr Furan SynthesisMethyl 5-methylfuran-2-carboxylate
PyrrolePrimary Amine (R-NH₂)Paal-Knorr Pyrrole SynthesisMethyl 1-R-5-methyl-1H-pyrrole-2-carboxylate
PyrazoleHydrazine (NH₂NH₂)Knorr Pyrazole SynthesisMethyl 5-methyl-1H-pyrazole-3-carboxylate
TriazoleAzide (R-N₃)Huisgen CycloadditionSubstituted 1,2,3-Triazole

Precursor in Stereoselective and Enantioselective Synthesis

The development of methods for controlling stereochemistry is a central goal of modern organic synthesis. This compound possesses structural features that make it a suitable substrate for asymmetric transformations, although the practical application in the literature is more prominently demonstrated with its alkene analogue, Methyl (E)-4-oxopent-2-enoate. cymitquimica.com

The prochiral ketone at the C4 position is a key site for stereoselective reactions. Asymmetric reduction using chiral reducing agents or catalytic asymmetric hydrogenation can convert the ketone into a chiral alcohol, establishing a stereocenter. This transformation can provide access to enantiomerically enriched building blocks for further synthesis.

Furthermore, the electrophilic nature of the conjugated system allows for asymmetric conjugate additions. researchgate.netnih.gov Chiral catalysts, such as those based on copper or rhodium, can mediate the addition of nucleophiles to the alkyne in a highly enantioselective manner. nih.govthieme-connect.de This approach would create a chiral center at the C3 position while simultaneously forming a new carbon-carbon or carbon-heteroatom bond, offering a powerful strategy for building molecular complexity with stereochemical control. While this strategy is well-established for α,β-unsaturated systems, its application to ynones like this compound remains a promising area for further exploration.

Contributions to Advanced Organic Synthesis Strategies

This compound is well-suited for use in advanced organic synthesis strategies that aim to build molecular complexity rapidly and efficiently, such as cascade (or domino) reactions. A cascade reaction is a process involving two or more bond-forming transformations that take place sequentially in a single pot without isolating intermediates. pageplace.de

The multiple reactive sites of this compound allow for the design of elegant cascade sequences. For example, a reaction could be initiated by a nucleophilic conjugate addition to the alkyne. The resulting enolate intermediate could then be trapped intramolecularly by the ketone or ester group, leading to the formation of a new ring system in a single, efficient operation. Such a process combines bond formation and cyclization, rapidly increasing the structural complexity of the molecule.

The compound can also act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The electron-withdrawing nature of the ketone and ester groups activates the alkyne "dienophile" toward reaction with electron-rich dienes. This powerful C-C bond-forming reaction can construct six-membered rings with control over regiochemistry and, with the use of chiral catalysts, stereochemistry. This provides a direct route to highly functionalized cyclic and bicyclic structures that are valuable intermediates in organic synthesis.

Computational and Theoretical Investigations of Methyl 4 Oxopent 2 Ynoate

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical studies are instrumental in elucidating the electronic structure and reactivity of molecules. For a molecule like Methyl 4-oxopent-2-ynoate, with its combination of an electron-withdrawing acetyl group and an ester group attached to an alkyne backbone, these methods can provide deep insights into its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations could be employed to determine the optimized geometry of this compound, its vibrational frequencies, and the distribution of electron density.

In similar molecules, DFT has been used to study the effects of substituents on electronic structure and reactivity. For instance, studies on other organic molecules have utilized DFT to understand how electron-donating or electron-withdrawing groups influence the stability and reaction pathways. For this compound, DFT calculations could predict the most likely sites for nucleophilic and electrophilic attack. The carbonyl carbon of the ketone is expected to be a primary electrophilic site, while the triple bond also presents a region of high electron density susceptible to electrophilic addition.

Table 1: Hypothetical DFT Data for this compound

Property Predicted Value Significance
Dipole Moment ~2.5 - 3.5 D Indicates a polar molecule, influencing solubility and intermolecular interactions.
Mulliken Atomic Charges Carbonyl Carbon (ketone): positive; Carbonyl Oxygen (ketone): negative; Alkyne Carbons: slightly negative Predicts sites for nucleophilic and electrophilic attack.

Note: The values in this table are hypothetical and represent typical ranges for similar functional groups. Actual values would need to be calculated using a specific DFT functional and basis set.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character).

For this compound, the HOMO is expected to be localized primarily on the carbon-carbon triple bond, indicating its potential to act as a nucleophile in certain reactions. Conversely, the LUMO is likely to be centered on the carbonyl group of the ketone and the acetylenic carbons, highlighting these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

Orbital Predicted Energy (eV) Description and Implication for Reactivity
HOMO -8.0 to -9.0 Localized on the C≡C triple bond. Indicates susceptibility to electrophilic attack.
LUMO -1.5 to -2.5 Localized on the carbonyl group and acetylenic carbons. Indicates susceptibility to nucleophilic attack.

Note: These energy values are estimations based on typical values for similar organic molecules and would require specific quantum chemical calculations for verification.

Conformational Analysis and Energetic Profiles

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a relatively small and rigid molecule like this compound, the number of significant conformers is limited. The primary conformational flexibility arises from the rotation around the single bond between the acetyl group and the alkyne, and the single bond in the methyl ester group.

Computational methods can be used to perform a systematic search for different conformers and calculate their relative energies. This would allow for the identification of the most stable conformer (the global minimum on the potential energy surface) and any other low-energy conformers that might be present at room temperature. Understanding the conformational preferences is important as it can influence the molecule's reactivity and its interactions with other molecules.

Prediction of Chemical Behavior through Computational Modeling

Computational modeling can be a powerful predictive tool for understanding the chemical behavior of this compound in various chemical environments. By simulating the molecule's interaction with different reactants, solvents, and catalysts, it is possible to predict reaction outcomes and design new synthetic pathways.

For example, modeling the reaction of this compound with a nucleophile would involve calculating the potential energy surface for the reaction. This would reveal the most favorable reaction pathway, the structure of the transition state, and the activation energy. Such information is invaluable for understanding the factors that control the reaction's rate and selectivity.

Furthermore, computational models can be used to predict various physicochemical properties, such as solubility, boiling point, and spectroscopic signatures (e.g., NMR and IR spectra). These predicted properties can then be compared with experimental data to validate the computational model and provide a more complete picture of the molecule's characteristics.

Emerging Research Directions and Future Perspectives in Methyl 4 Oxopent 2 Ynoate Chemistry

Development of Novel Catalytic Systems for Methyl 4-oxopent-2-ynoate Transformations

The reactivity of this compound is centered around its electron-deficient triple bond and the electrophilic carbonyl carbon. Future research will likely focus on the development of sophisticated catalytic systems to control the selectivity and efficiency of its transformations.

One promising area is the use of transition metal catalysis for the functionalization of the alkyne moiety. While traditional catalysts have been employed for alkyne functionalization, the development of novel catalysts with tailored ligand architectures will enable more complex and previously inaccessible transformations. For instance, the design of chiral catalysts could lead to enantioselective additions to the triple bond, providing access to a wide range of chiral building blocks for the pharmaceutical and agrochemical industries.

Another area of intense research is the development of organocatalysis for the transformation of this compound. Organocatalysts offer a metal-free and often more sustainable alternative to traditional metal-based catalysts. Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, could be employed to catalyze asymmetric reactions, including Michael additions and aldol (B89426) reactions, at the activated methylene (B1212753) group adjacent to the ketone.

Photoredox catalysis is also emerging as a powerful tool in organic synthesis. The application of visible-light-mediated photoredox catalysis to the transformations of this compound could open up new avenues for radical-based reactions, such as atom transfer radical addition (ATRA) and radical cyclizations, leading to the synthesis of novel carbocyclic and heterocyclic scaffolds.

The development of dual catalytic systems , combining two different catalytic cycles, is another exciting frontier. For example, the combination of a transition metal catalyst with an organocatalyst could enable synergistic activation of both the alkyne and the ketone functionalities of this compound, leading to highly complex and selective transformations in a single step.

A summary of potential novel catalytic systems and their applications is presented in the table below.

Catalytic SystemPotential TransformationSignificance
Chiral Transition Metal ComplexesEnantioselective additions to the alkyneAccess to chiral building blocks
Chiral OrganocatalystsAsymmetric Michael and aldol reactionsMetal-free, sustainable synthesis of chiral molecules
Photoredox CatalysisRadical additions and cyclizationsNovel bond formations under mild conditions
Dual CatalysisSynergistic activation of multiple functional groupsIncreased molecular complexity in a single step

Exploration of Bio-Inspired Synthetic Routes

Nature often provides inspiration for the development of efficient and sustainable synthetic methodologies. The exploration of bio-inspired and biocatalytic routes for the synthesis and transformation of this compound is a burgeoning field with significant potential.

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as lipases, esterases, and oxidoreductases could be employed for the selective transformation of this compound. For instance, lipases could be used for the enantioselective hydrolysis of the methyl ester, providing access to the corresponding carboxylic acid in high enantiomeric purity. Oxidoreductases, on the other hand, could be utilized for the stereoselective reduction of the ketone to the corresponding alcohol.

The biosynthesis of natural products containing alkyne functionalities suggests that enzymes capable of forming carbon-carbon triple bonds exist in nature. While the direct enzymatic synthesis of this compound has not yet been reported, future research may focus on the discovery and engineering of such enzymes. This could lead to a completely bio-based and sustainable production route for this valuable building block.

Furthermore, whole-cell biocatalysis , using microorganisms as catalysts, could be explored for the transformation of this compound. This approach has the advantage of not requiring the isolation and purification of enzymes, making it a more cost-effective and scalable process.

The table below summarizes potential bio-inspired synthetic routes for this compound and its derivatives.

Biocatalytic ApproachPotential TransformationAdvantages
Lipase CatalysisEnantioselective hydrolysis of the esterHigh enantioselectivity, mild reaction conditions
Oxidoreductase CatalysisStereoselective reduction of the ketoneAccess to chiral alcohols
Engineered EnzymesDe novo synthesis of the alkyneSustainable and bio-based production
Whole-Cell BiocatalysisMulti-step transformationsCost-effective and scalable

Advanced Materials Science Applications

The unique combination of functional groups in this compound makes it an attractive monomer for the synthesis of advanced materials with tailored properties.

The presence of the reactive alkyne moiety allows for its use in polymerization reactions . For example, it can undergo polymerization through the triple bond to form conjugated polymers with interesting electronic and optical properties. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This compound can also be used as a cross-linking agent in the synthesis of thermosetting polymers. The alkyne group can react with other functional groups, such as azides in a "click" reaction, to form a highly cross-linked polymer network. These materials can exhibit high thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and composites.

Furthermore, the ketone and ester functionalities can be modified post-polymerization to introduce new functionalities into the polymer backbone. This allows for the synthesis of functional polymers with specific properties, such as stimuli-responsiveness, self-healing capabilities, or biocompatibility.

The potential applications of this compound in materials science are summarized in the table below.

ApplicationPolymer TypePotential Properties
Organic ElectronicsConjugated PolymersTunable electronic and optical properties
Coatings and AdhesivesThermosetting PolymersHigh thermal stability and mechanical strength
Smart MaterialsFunctional PolymersStimuli-responsive, self-healing
BiomaterialsBiocompatible PolymersControlled degradation, drug delivery

Integration in Flow Chemistry and Green Chemistry Methodologies

The development of sustainable and efficient chemical processes is a key goal of modern chemistry. The integration of this compound chemistry with flow chemistry and green chemistry methodologies can lead to safer, more efficient, and environmentally friendly synthetic routes.

Flow chemistry , the continuous processing of chemical reactions in a reactor, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under high pressure and temperature. The synthesis and transformation of this compound, which may involve highly reactive intermediates or exothermic reactions, could greatly benefit from the precise control offered by flow reactors.

The principles of green chemistry aim to minimize the environmental impact of chemical processes. The synthesis of this compound can be made greener by using renewable starting materials, employing catalytic methods to reduce waste, and using environmentally benign solvents. For example, the development of a catalytic route from biomass-derived platform chemicals would significantly improve the sustainability of its production.

The use of green chemistry metrics , such as atom economy and E-factor, can be used to assess the environmental performance of different synthetic routes to this compound and guide the development of more sustainable processes.

The table below highlights the potential benefits of integrating flow chemistry and green chemistry in the synthesis and application of this compound.

MethodologyKey Benefits
Flow ChemistryEnhanced safety, improved process control, scalability
Green ChemistryReduced environmental impact, use of renewable resources, waste minimization

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